5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole
Description
5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of a naphthyridine ring and an oxadiazole ring
Properties
IUPAC Name |
5-(1,6-naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-2-4-13(5-3-1)6-7-17-21-18(23-22-17)14-8-11-20-16-9-10-19-12-15(14)16/h1-5,8-12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVOOFSVVNACLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=N2)C3=C4C=NC=CC4=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through the cyclization of a hydrazide with a carboxylic acid derivative.
Coupling of the Rings: The final step involves coupling the naphthyridine and oxadiazole rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups such as halogens or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The naphthyridine ring could engage in π-π stacking interactions, while the oxadiazole ring might participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridin-4-ol Derivatives: These compounds share the naphthyridine core but differ in the substituents attached to the ring.
4,5-Dihydro-1H-imidazol-5-one: This compound features a different heterocyclic ring but can undergo similar chemical reactions.
Uniqueness
5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole is unique due to the combination of the naphthyridine and oxadiazole rings, which imparts distinct chemical and physical properties. This dual-ring structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
